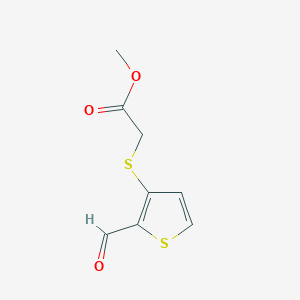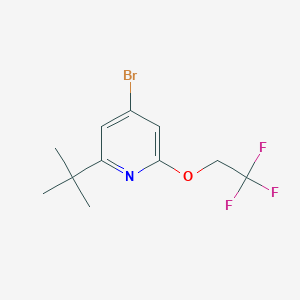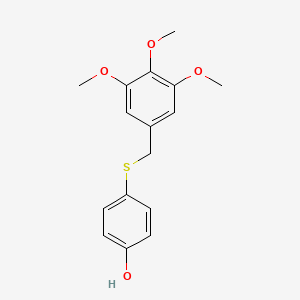![molecular formula C8H12N4O5 B8414582 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B8414582.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide is a synthetic nucleoside analog known for its broad-spectrum antiviral activity. It has been extensively studied for its potential to inhibit various DNA and RNA viruses, making it a valuable compound in antiviral research .
Méthodes De Préparation
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide involves several steps. One common method is the chemoenzymatic synthesis, which includes the preparation of various amides of 1H-1,2,4-triazole-3-carboxylic acid and its 5-substituted analogues Industrial production methods often involve the use of biotechnological techniques to prepare intermediates like 1-beta-D-ribofuranozyl-1,2,4-triazole-3-carbonitryl .
Analyse Des Réactions Chimiques
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbonyldiimidazole and nucleoside phosphorylase . The major products formed from these reactions are often analogues of the original compound, which can be further modified for enhanced antiviral activity .
Applications De Recherche Scientifique
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of nucleoside analogs . In biology and medicine, it is known for its antiviral properties, particularly against influenza, herpes, and hepatitis viruses . The compound is also used in the development of antiviral drugs and as a tool for understanding viral replication mechanisms .
Mécanisme D'action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide involves its incorporation into viral RNA, leading to the inhibition of viral replication . The compound targets viral RNA polymerase, causing lethal mutagenesis of the viral genome . This results in the suppression of viral infections and the prevention of viral proliferation .
Comparaison Avec Des Composés Similaires
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide is often compared with other nucleoside analogs like ribavirin, which also exhibits broad-spectrum antiviral activity . Similar compounds include 1-beta-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide and its various analogues . The uniqueness of this compound lies in its specific structure, which allows for effective incorporation into viral RNA and subsequent inhibition of viral replication .
Propriétés
Formule moléculaire |
C8H12N4O5 |
|---|---|
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-7(16)3-1-12(11-10-3)8-6(15)5(14)4(2-13)17-8/h1,4-6,8,13-15H,2H2,(H2,9,16)/t4-,5-,6-,8-/m1/s1 |
Clé InChI |
LESHQDQAGXBXIL-UAKXSSHOSA-N |
SMILES isomérique |
C1=C(N=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |
SMILES canonique |
C1=C(N=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4,6-Difluorobenzo[d][1,3]dioxole](/img/structure/B8414576.png)


![3-Mercapto-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8414600.png)


